molecular formula C15H20N4O2 B15101331 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione

1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione

Cat. No.: B15101331
M. Wt: 288.34 g/mol
InChI Key: HJGABLDUGUASNB-UHFFFAOYSA-N
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Description

1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pentane-1,5-dione derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione is a bis-pyrazole derivative with two 3,5-dimethyl-1H-pyrazole units attached to a pentane-1,5-dione backbone. Pyrazole derivatives are known for their wide range of pharmacological activities.

Synthesis
The synthesis of this compound generally involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For example, the reaction of pentane-2,4-dione with 3,5-dimethylhydrazine can yield the bis-pyrazole compound through dehydration and possible oxidation processes.

Applications
The applications of this compound extend into several fields. Research into the interactions of this compound with biological systems has revealed its capacity to bind with proteins and enzymes. Studies indicate that its pyrazole rings can engage in hydrogen bonding and π–π stacking interactions that enhance its biological efficacy. Furthermore, interaction studies have shown that this compound can modulate enzyme activity and influence signaling pathways relevant to cancer progression.

Notable Activities
Pyrazole derivatives are recognized for their broad spectrum of biological activities. Compounds like this compound have shown potential as anti-inflammatory agents and exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety contributes to their ability to interact with biological targets such as enzymes and receptors involved in disease pathways.

Structural Analogues
Several compounds share structural similarities with this compound.

Compound NameStructure TypeUnique Features
3,5-DimethylpyrazoleMonopyrazoleSimpler structure; used as an intermediate in synthesis.
4-AminoantipyrineSubstituted pyrazoleKnown for analgesic properties; contains an amino group enhancing reactivity.
Pyrazolo[3,4-b]quinolinPolycyclic pyrazoleExhibits significant antitumor activity; more complex structure.
4-(3-Methylpyrazolyl)-benzeneArylated pyrazoleShows unique electronic properties due to aryl substitution.

Mechanism of Action

The mechanism of action of 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The pyrazole rings can form coordination bonds with metal ions, influencing the activity of metalloenzymes . Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione can be compared with other pyrazole derivatives such as:

Biological Activity

1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione is a bis-pyrazole derivative known for its diverse pharmacological activities. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For example, reacting pentane-2,4-dione with 3,5-dimethylhydrazine yields this bis-pyrazole compound through dehydration and oxidation processes.

Structural Characteristics

The molecular formula of the compound is C15H20N4O2C_{15}H_{20}N_{4}O_{2} with a molecular weight of approximately 288.34 g/mol. Its structure features two 3,5-dimethyl-1H-pyrazole units attached to a pentane-1,5-dione backbone . This configuration enhances its biological activity compared to simpler pyrazole derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to modulate enzyme activity and influence signaling pathways relevant to cancer progression. For instance, it can reduce mTORC1 activity and promote autophagy in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds similar to this compound have been utilized in treating inflammatory diseases due to their ability to inhibit pro-inflammatory mediators .

Structure–Activity Relationship (SAR)

Studies on related compounds have established a structure–activity relationship that underscores the importance of specific functional groups in enhancing biological activity. For example, modifications that retain the pyrazole moiety while varying substituents can lead to improved efficacy against cancer and inflammation .

Case Studies

Several studies have investigated the biological activities of related pyrazole compounds:

StudyCompoundFindings
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesShowed submicromolar antiproliferative activity and increased autophagy in cancer cells.
Various pyrazole derivativesDemonstrated significant antibacterial and anticancer activities against multiple strains and cell lines.
Novel 5-Oxopyrrolidine derivativesEvaluated for anticancer properties; some exhibited potent cytotoxic effects comparable to established chemotherapeutics.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π–π stacking interactions with biological macromolecules such as proteins and enzymes. This interaction enhances its efficacy by modulating key cellular pathways involved in disease processes .

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

1,5-bis(3,5-dimethylpyrazol-1-yl)pentane-1,5-dione

InChI

InChI=1S/C15H20N4O2/c1-10-8-12(3)18(16-10)14(20)6-5-7-15(21)19-13(4)9-11(2)17-19/h8-9H,5-7H2,1-4H3

InChI Key

HJGABLDUGUASNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)CCCC(=O)N2C(=CC(=N2)C)C)C

Origin of Product

United States

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